![molecular formula C13H9ClF3N3O B183578 1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 197228-36-7](/img/structure/B183578.png)
1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white solid that is soluble in organic solvents and has a molecular weight of 342.77 g/mol. This compound is also known as TAK-659 and has been extensively studied for its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea involves the inhibition of BTK, which is a key enzyme involved in the activation of B cells. BTK plays a crucial role in the B cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by TAK-659 leads to the suppression of B cell activation and proliferation, which can be beneficial in the treatment of B cell-related diseases.
Biochemical and Physiological Effects:
1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea has been shown to have significant biochemical and physiological effects. It has been found to inhibit the activation of B cells, which can lead to the suppression of the immune response. This can be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea in lab experiments include its potency and selectivity for BTK inhibition, which makes it a promising candidate for the treatment of B cell-related diseases. However, one limitation of using this compound is its solubility in organic solvents, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of 1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea. One potential direction is the investigation of its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Another direction is the development of more potent and selective BTK inhibitors based on the structure of TAK-659. Additionally, the use of this compound in combination with other drugs for the treatment of B cell-related diseases is also an area of interest for future research.
Métodos De Síntesis
The synthesis of 1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea involves the reaction of 5-chloro-2-aminopyridine and 3-(trifluoromethyl)phenyl isocyanate in the presence of a catalyst. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of B cells. This makes it a promising candidate for the treatment of B cell-related diseases such as lymphoma and leukemia.
Propiedades
Número CAS |
197228-36-7 |
|---|---|
Nombre del producto |
1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Fórmula molecular |
C13H9ClF3N3O |
Peso molecular |
315.68 g/mol |
Nombre IUPAC |
1-(5-chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C13H9ClF3N3O/c14-9-4-5-11(18-7-9)20-12(21)19-10-3-1-2-8(6-10)13(15,16)17/h1-7H,(H2,18,19,20,21) |
Clave InChI |
VKVZBCIBFSYCQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=NC=C(C=C2)Cl)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)NC2=NC=C(C=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



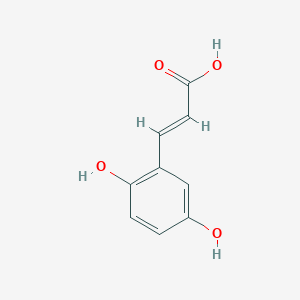
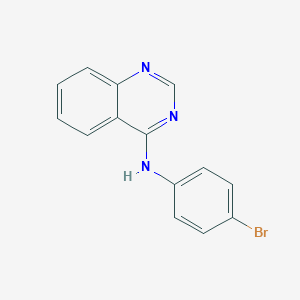
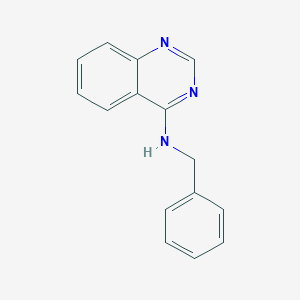



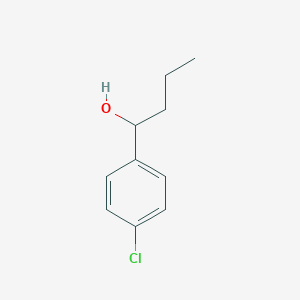
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)

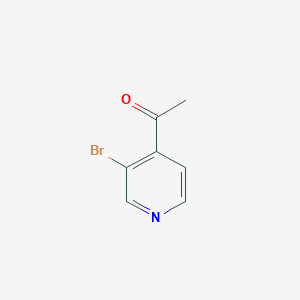
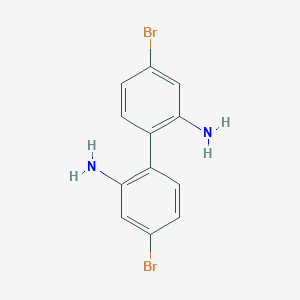
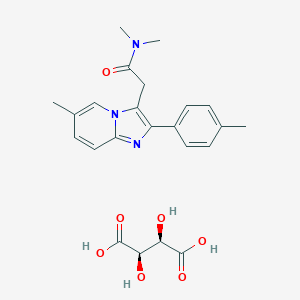
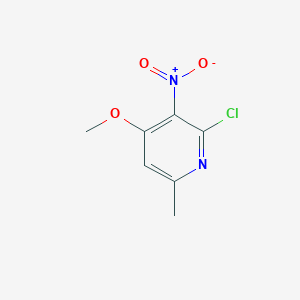
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)